Ethyl 2-{2-[(2-phenylethyl)amino]acetamido}-4H,5H,6H-cyclopenta[B]thiophene-3-carboxylate
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Overview
Description
Ethyl 2-{2-[(2-phenylethyl)amino]acetamido}-4H,5H,6H-cyclopenta[B]thiophene-3-carboxylate is a complex organic compound that belongs to the class of cyclopenta[B]thiophene derivatives This compound is characterized by its unique structure, which includes a cyclopenta[B]thiophene core, an ethyl ester group, and an aminoacetamido side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-{2-[(2-phenylethyl)amino]acetamido}-4H,5H,6H-cyclopenta[B]thiophene-3-carboxylate typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:
Formation of the Cyclopenta[B]thiophene Core: The cyclopenta[B]thiophene core can be synthesized through a Paal–Knorr reaction, where a 1,4-dicarbonyl compound reacts with phosphorus pentasulfide (P4S10) as a sulfurizing agent.
Introduction of the Aminoacetamido Group: The aminoacetamido group can be introduced through a nucleophilic substitution reaction, where an appropriate amine reacts with an acyl chloride derivative of the cyclopenta[B]thiophene core.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of a strong acid catalyst, such as sulfuric acid, to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-{2-[(2-phenylethyl)amino]acetamido}-4H,5H,6H-cyclopenta[B]thiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to reduce the ester group to an alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Acyl chlorides, alkyl halides
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols
Substitution: Various substituted derivatives
Scientific Research Applications
Ethyl 2-{2-[(2-phenylethyl)amino]acetamido}-4H,5H,6H-cyclopenta[B]thiophene-3-carboxylate has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in the design of novel therapeutic agents targeting specific biological pathways.
Materials Science: Its properties may be exploited in the development of advanced materials, such as organic semiconductors or photovoltaic devices.
Biological Studies: The compound can be used as a probe to study various biological processes, including enzyme interactions and receptor binding.
Mechanism of Action
The mechanism of action of Ethyl 2-{2-[(2-phenylethyl)amino]acetamido}-4H,5H,6H-cyclopenta[B]thiophene-3-carboxylate involves its interaction with specific molecular targets. The aminoacetamido group can form hydrogen bonds with biological macromolecules, while the cyclopenta[B]thiophene core can engage in π-π interactions with aromatic residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-[(phenylacetyl)amino]-5,6-dihydro-4H-cyclopenta[B]thiophene-3-carboxylate
- Ethyl 2-{[(2,6-dimethylphenoxy)acetyl]amino}-5,6-dihydro-4H-cyclopenta[B]thiophene-3-carboxylate
- Ethyl 2-{[(2-methoxyphenoxy)acetyl]amino}-5,6-dihydro-4H-cyclopenta[B]thiophene-3-carboxylate
Uniqueness
Ethyl 2-{2-[(2-phenylethyl)amino]acetamido}-4H,5H,6H-cyclopenta[B]thiophene-3-carboxylate is unique due to the presence of the phenylethylamino group, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for various applications.
Properties
IUPAC Name |
ethyl 2-[[2-(2-phenylethylamino)acetyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O3S/c1-2-25-20(24)18-15-9-6-10-16(15)26-19(18)22-17(23)13-21-12-11-14-7-4-3-5-8-14/h3-5,7-8,21H,2,6,9-13H2,1H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPJVCJYAJXKLTM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCC2)NC(=O)CNCCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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